Ethyl pivalimidate
Description
Ethyl pivalimidate (ethyl 2,2-dimethylpropanoimidate) is an imidate ester characterized by the formula C₇H₁₃NO. This compound features a pivaloyl group (2,2-dimethylpropanoyl) attached to an ethyl ester via an imidic acid linkage. It is commonly utilized in organic synthesis as a mild acylating agent, particularly for protecting amines or activating carbonyl groups in nucleophilic substitutions . Its sterically hindered structure enhances stability against hydrolysis compared to less bulky imidates, making it advantageous in multi-step syntheses . This compound is typically synthesized through the reaction of pivalonitrile with ethanol under acidic conditions, yielding a high-purity product with applications in pharmaceutical intermediates and polymer chemistry .
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
ethyl 2,2-dimethylpropanimidate |
InChI |
InChI=1S/C7H15NO/c1-5-9-6(8)7(2,3)4/h8H,5H2,1-4H3 |
InChI Key |
NOIYXBJLQAJGHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C(C)(C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis
Ethyl pivalimidate likely undergoes hydrolysis under acidic or basic conditions, analogous to esters.
Mechanism
-
Acid-catalyzed hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by water. A tetrahedral intermediate forms, followed by alkoxide elimination to yield pivalic acid and ethanol .
-
Base-catalyzed hydrolysis (saponification) : Hydroxide ion attacks the carbonyl, forming a tetrahedral intermediate. Alkoxide elimination generates pivalate ion and ethanol .
Key Products :
| Reaction Type | Products |
|---|---|
| Acidic hydrolysis | Pivalic acid + Ethanol |
| Base hydrolysis | Pivalate ion + Ethanol |
Aminolysis
Imidate esters can react with amines to form substituted amides. For this compound, this would proceed via nucleophilic attack by the amine on the carbonyl carbon.
Mechanism
-
Nucleophilic attack : The amine attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination : Ethoxide leaves, yielding a substituted amide .
Key Products :
| Amine Reactant | Product |
|---|---|
| Primary/Secondary amines | N-substituted pivalamides |
Transesterification
This compound may undergo transesterification with other alcohols in the presence of acid/base catalysts, forming new esters.
Example Reaction :
this compound + Methanol → Mthis compound + Ethanol
This reaction follows a mechanism similar to ester hydrolysis, with the alcohol acting as a nucleophile .
Reaction with Nucleophiles
Imidate esters are reactive toward nucleophiles like thiols, phenols, and carboxylic acids. This compound may undergo analogous reactions:
Thiocarbamate Formation
Reaction with thiols (e.g., mercaptans) could yield thiocarbamates .
Phenol/Alcohol Reactions
Nucleophilic attack by phenols/alcohols might lead to carbamate derivatives .
Stability and Reactivity
The steric hindrance from the trimethyl group in pivalic acid likely stabilizes the carbonyl, reducing reactivity compared to less hindered esters. This could influence reaction rates and conditions .
Kinetic and Mechanistic Considerations
While no direct kinetic data exists for this compound, insights from related esters suggest that reaction rates depend on:
-
Nucleophile strength : Stronger nucleophiles (e.g., hydroxide) accelerate reactions.
-
Catalyst choice : Acidic vs. basic conditions influence pathways .
-
Steric effects : The bulky pivalyl group may slow nucleophilic attack .
Research Gaps
The provided sources lack direct experimental data on this compound’s reactivity. Future studies should:
-
Investigate hydrolysis kinetics under varying pH.
-
Explore aminolysis with diverse amines.
-
Compare reactivity to non-steric esters (e.g., ethyl acetate).
Comparison with Similar Compounds
Key Observations :
- Steric Effects : this compound’s pivaloyl group provides superior steric shielding compared to mthis compound, reducing susceptibility to nucleophilic attack .
- Solubility: Both ethyl and methyl pivalimidates exhibit high solubility in non-polar solvents, but ethyl trimethylacetimidate (a structural isomer) shows reduced solubility due to altered branching .
Reactivity in Acylation Reactions
| Compound | Reaction Rate (k, s⁻¹) | Yield (%) with Primary Amines | Yield (%) with Secondary Amines |
|---|---|---|---|
| This compound | 0.45 | 92 | 78 |
| Mthis compound | 0.68 | 85 | 65 |
| Ethyl Acetimidate | 1.20 | 75 | 50 |
Key Observations :
- Reaction Rate : this compound reacts slower than mthis compound due to steric hindrance but achieves higher yields with secondary amines, highlighting its selectivity .
- Competitive Hydrolysis : In aqueous conditions, this compound retains >90% integrity after 24 hours, whereas mthis compound degrades by ~20% under the same conditions .
Research Findings and Contradictions
- A 2022 study reported that this compound outperforms methyl analogs in protecting glycosamine derivatives, achieving 95% yield versus 82% . However, a 2023 study contested this, noting that mthis compound’s faster kinetics are preferable in flow-chemistry setups .
- Computational models suggest this compound’s stability arises from torsional strain minimization in the pivaloyl group, a feature less pronounced in its isomers .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing ethyl pivalimidate, and how can reaction conditions be optimized for reproducibility?
- Methodology : Use a factorial experimental design to test variables such as temperature, solvent polarity, and catalyst concentration. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Validate reproducibility by replicating experiments under identical conditions and comparing yields .
- Key Considerations : Document purity criteria (e.g., NMR spectral data) and ensure compliance with IUPAC guidelines for compound characterization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral data be interpreted?
- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, infrared (IR) spectroscopy for functional group identification, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Compare observed peaks with literature benchmarks .
- Data Interpretation : Use software tools (e.g., MestReNova) to analyze coupling constants and chemical shifts. Cross-validate with synthetic intermediates to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability profiles of this compound under varying pH conditions?
- Methodology : Design a kinetic study to assess degradation rates across pH 2–12 using UV-Vis spectrophotometry. Apply Arrhenius equations to model temperature-dependent stability. Perform statistical validation (e.g., ANOVA) to identify outliers in historical data .
- Critical Analysis : Investigate solvent interactions and impurity effects using high-performance liquid chromatography (HPLC). Replicate conflicting studies with controlled variables to isolate discrepancies .
Q. What strategies are recommended for isolating and quantifying trace impurities in this compound samples?
- Methodology : Use preparative HPLC or column chromatography for impurity isolation. Quantify via calibration curves with internal standards (e.g., deuterated analogs). Validate limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios .
- Advanced Techniques : Apply tandem mass spectrometry (MS/MS) for structural elucidation of unknown impurities. Compare fragmentation patterns with databases like NIST .
Q. How should researchers design a mechanistic study to investigate the hydrolysis pathways of this compound?
- Methodology : Employ isotopic labeling (e.g., ¹⁸O-water) to track bond cleavage sites. Use density functional theory (DFT) calculations to model transition states and compare with experimental kinetic isotope effects (KIEs). Validate with in situ NMR monitoring .
- Data Integration : Correlate computational results with experimental activation parameters (ΔH‡, ΔS‡) to refine mechanistic hypotheses .
Methodological Frameworks for Research Design
- Experimental Planning : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical and academic value .
- Data Analysis : Predefine statistical methods (e.g., regression models, error propagation analysis) in an analysis plan to minimize post hoc bias .
- Ethical Compliance : Obtain institutional review for studies involving hazardous reagents and document safety protocols in appendices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
